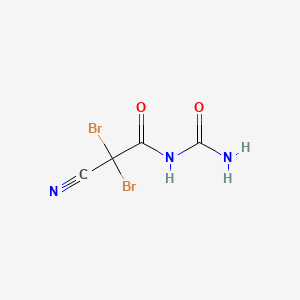
2,2-Dibromo-N-carbamoyl-2-cyanoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-N-carbamoyl-2-cyanoacetamide: is a chemical compound known for its broad-spectrum biocidal properties. It is commonly used in various industrial applications, particularly in water treatment and as a preservative. The compound is characterized by its ability to penetrate microbial cell membranes, leading to the disruption of essential cellular processes and ultimately causing cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dibromo-N-carbamoyl-2-cyanoacetamide can be synthesized by reacting sodium bromide with cyanoacetamide. The reaction typically involves the following steps:
- Dissolution of sodium bromide in water.
- Addition of cyanoacetamide to the solution.
- The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration processes .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dibromo-N-carbamoyl-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products:
Oxidation: Various brominated and non-brominated oxidation products.
Reduction: Less brominated derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
2,2-Dibromo-N-carbamoyl-2-cyanoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a biocide in chemical processes.
Biology: Employed in studies involving microbial inhibition and as a preservative in biological samples.
Medicine: Investigated for its potential antimicrobial properties and its use in disinfectants.
Mécanisme D'action
The compound exerts its biocidal effects by penetrating microbial cell membranes and disrupting essential cellular processes. It targets specific protein groups within the cells, leading to the inhibition of normal oxidative-reductive reactions. This disruption ultimately causes cell death. The compound can also selectively brominate or oxidize certain metabolic enzymes within microorganisms, further contributing to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
- 2,2-Dibromo-2-cyanoacetamide
- 2,2-Dibromo-3-nitrilopropionamide
- 2,2-Dibromo-2-cyanoacetamide
Comparison: 2,2-Dibromo-N-carbamoyl-2-cyanoacetamide is unique due to its specific structure, which allows it to effectively penetrate microbial cell membranes and disrupt cellular processes. Compared to similar compounds, it exhibits a broader spectrum of biocidal activity and is more effective in various industrial applications .
Propriétés
Numéro CAS |
93803-48-6 |
|---|---|
Formule moléculaire |
C4H3Br2N3O2 |
Poids moléculaire |
284.89 g/mol |
Nom IUPAC |
2,2-dibromo-N-carbamoyl-2-cyanoacetamide |
InChI |
InChI=1S/C4H3Br2N3O2/c5-4(6,1-7)2(10)9-3(8)11/h(H3,8,9,10,11) |
Clé InChI |
KKOZXXAVHCADOY-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(C(=O)NC(=O)N)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


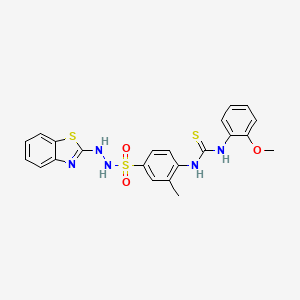
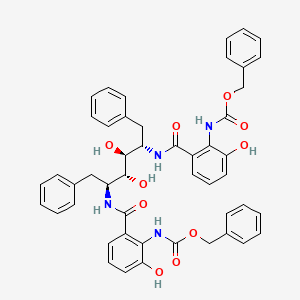
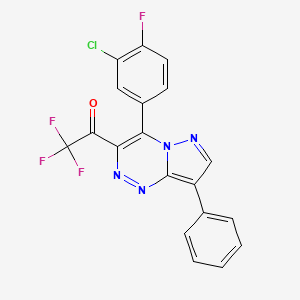
![2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid](/img/structure/B12696795.png)
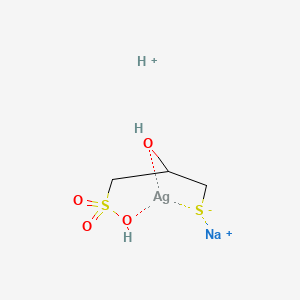
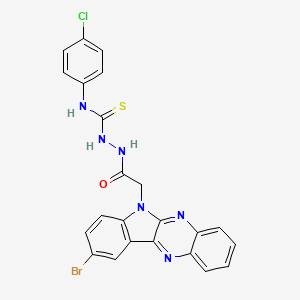
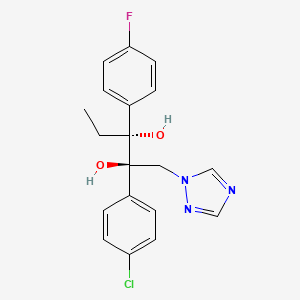
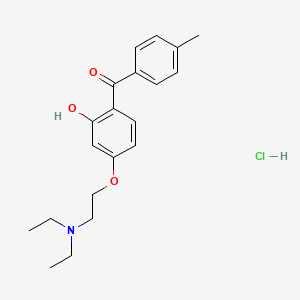
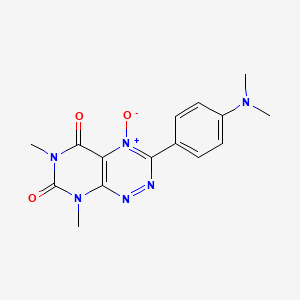

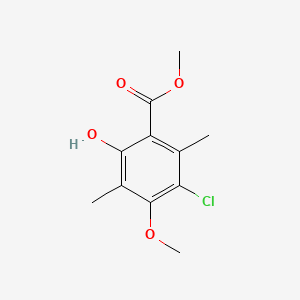
![3-[4-(Diethylamino)-2-hydroxyphenyl]-3-[2-methoxy-4-methyl-5-(phenylamino)phenyl]phthalide](/img/structure/B12696828.png)
![1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12696838.png)

